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Lariciresinol, (+)- - 486-29-3

Lariciresinol, (+)-

Catalog Number: EVT-13521778
CAS Number: 486-29-3
Molecular Formula: C20H24O6
Molecular Weight: 360.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
4-[[(3R,4R,5S)-5-(4-hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl]-2-methoxyphenol is a natural product found in Daphne genkwa, Daphne odora, and other organisms with data available.
Overview

Lariciresinol, (+)- is a naturally occurring lignan classified under the category of organic compounds known as 7,9'-epoxylignans. It is characterized by a complex molecular structure that includes a tetrahydrofuran backbone substituted with various functional groups. This compound is primarily recognized for its potential health benefits and biological activities, including anti-tumor and antimicrobial properties. Lariciresinol serves as a precursor to enterolignans, which are believed to have various medicinal effects due to their interaction with gut microbiota .

Source

Lariciresinol is found in several natural sources, including the bark and wood of the white fir (Abies alba), sesame seeds, and various Brassica vegetables. Its presence in these foods suggests a dietary route for human consumption, contributing to its significance in nutrition and health research .

Classification
  • Kingdom: Organic compounds
  • Super Class: Lignans, neolignans, and related compounds
  • Class: Furanoid lignans
  • Sub Class: Tetrahydrofuran lignans
  • Direct Parent: 7,9'-epoxylignans
  • IUPAC Name: 4-[(2S,3R,4R)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]-2-methoxyphenol
  • CAS Number: 27003-73-2
  • Molecular Formula: C20H24O6
  • Molecular Weight: 360.4 g/mol .
Synthesis Analysis

Methods

The synthesis of (+)-lariciresinol can be achieved through various methods, primarily involving biocatalytic processes. A notable approach includes the use of co-culture fermentation techniques that optimize the production of this compound from its precursors. Specifically, a "multicellular one-pot" fermentation method has been shown to yield significant amounts of (+)-lariciresinol by utilizing specific strains of microorganisms that express relevant enzymes involved in the biosynthetic pathway .

Technical Details

The biosynthesis starts with the phenylpropane pathway leading to coniferyl alcohol. This precursor undergoes oxidative coupling reactions facilitated by dirigent proteins and laccases to form pinoresinol. Subsequently, pinoresinol is reduced to lariciresinol by pinoresinol/lariciresinol reductase enzymes . The efficiency of these biotransformations can be influenced by factors such as temperature, pH, and substrate concentration.

Molecular Structure Analysis

Structure

The molecular structure of (+)-lariciresinol features a tetrahydrofuran ring with multiple hydroxyl and methoxy substituents. Its stereochemistry is defined by specific configurations at the chiral centers:

Molecular Structure C20H24O6\text{Molecular Structure }C_{20}H_{24}O_{6}

Data

  • Melting Point: 167–168 °C
  • Boiling Point: Approximately 568.4 °C (predicted)
  • Density: 1.261 g/cm³ (predicted)
  • Solubility: Soluble in solvents like chloroform, dichloromethane, and dimethyl sulfoxide .
Chemical Reactions Analysis

Reactions

(+)-lariciresinol participates in several chemical reactions typical of phenolic compounds. It can undergo oxidation and reduction processes, where it may act as both an oxidizing agent and a reducing agent depending on the reaction conditions. For example, it can be oxidized to form secoisolariciresinol or further transformed into matairesinol through enzymatic pathways .

Technical Details

The enzymatic pathways involve specific enzymes such as laccases and reductases that facilitate these transformations under mild conditions, making biocatalysis an attractive option for synthesizing this compound on an industrial scale.

Mechanism of Action

Process

The mechanism of action for (+)-lariciresinol involves its interaction with biological systems where it exhibits anti-tumor properties. Studies have shown that it can reduce bacterial cell viability and induce potassium ion efflux in certain bacterial strains, indicating its potential as an antimicrobial agent . Additionally, its role as a precursor to enterolignans suggests that it may contribute to health benefits through metabolic processes influenced by gut microbiota.

Data

Research indicates that at minimum inhibitory concentrations (MIC), (+)-lariciresinol effectively reduces bacterial growth, highlighting its significance in pharmacological applications .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white powder
  • Storage Conditions: Should be stored sealed in dry conditions at room temperature.

Chemical Properties

  • pKa: Approximately 9.91 (predicted)
  • LogP (Partition Coefficient): 1.640 (estimated), indicating moderate lipophilicity.
  • Solubility Profile: Soluble in organic solvents such as chloroform and acetone but poorly soluble in water .
Applications

Scientific Uses

(+)-lariciresinol is primarily studied for its biological activities, including:

  • Antimicrobial Activity: Demonstrated effectiveness against various bacteria.
  • Anti-cancer Properties: Investigated for potential roles in cancer prevention and treatment.
  • Nutritional Studies: Its presence in dietary sources prompts research into its health benefits related to cardiovascular health and metabolic processes.
Biosynthetic Pathways and Enzymatic Regulation

Role of Pinoresinol-Lariciresinol Reductases (PLRs) in Lignan Biosynthesis

(+)-Lariciresinol biosynthesis represents a critical branch point in plant lignan metabolism. This furanofuran lignan derives from the enantioselective reduction of (+)-pinoresinol, catalyzed exclusively by NADPH-dependent pinoresinol-lariciresinol reductases (PLRs). These enzymes drive a two-step reductive cascade: first converting (+)-pinoresinol to (+)-lariciresinol, and subsequently reducing (+)-lariciresinol to (−)-secoisolariciresinol [1] [2]. PLRs serve as the primary metabolic gatekeepers controlling flux into the lignan pathway, with their expression patterns directly influencing (+)-lariciresinol accumulation across plant tissues [2] [9]. The Forsythia intermedia PLR, first purified and characterized in the 1990s, established the paradigm for PLR function – a bifunctional, enantiospecific enzyme with a molecular mass of ~35 kDa that strictly utilizes the (+)-enantiomers of pinoresinol and lariciresinol as substrates [1]. This stereochemical precision ensures plants produce optically pure (+)-lariciresinol, a prerequisite for downstream bioactive lignans.

Table 1: Kinetic Parameters of Characterized PLRs in (+)-Lariciresinol Biosynthesis

Enzyme SourceSubstrateKm (μM)Vmax (pkat/μg)kcat/Km (M⁻¹s⁻¹)Stereospecificity
Forsythia intermedia(+)-Pinoresinol274.55800(+)-Pinoresinol specific
Forsythia intermedia(+)-Lariciresinol1217.02000(+)-Lariciresinol specific
Arabidopsis thaliana (AtPrR1)(+)-Pinoresinol18.29.39400(+)-Pinoresinol specific
Arabidopsis thaliana (AtPrR1)(+)-Lariciresinol>200<0.5<50Negligible activity
Schisandra chinensis (ScPLR1)(+)-Pinoresinol32.75.14200Dual activity on both steps
Camellia sinensis (CsPLR1)(+)-Pinoresinol25.96.86700Converts both enantiomers

Data compiled from [1] [2] [9]

Substrate Specificity and Catalytic Mechanisms of PLRs

PLRs exhibit remarkable substrate discrimination capabilities governed by precise active-site architectures. While most characterized PLRs (e.g., from Forsythia intermedia and Isatis indigotica) catalyze both reduction steps, Arabidopsis thaliana enzymes (AtPrR1 and AtPrR2) function predominantly as monofunctional pinoresinol reductases with minimal activity toward lariciresinol [3] [6]. Kinetic analyses reveal this functional divergence stems from differences in substrate binding affinity. IiPLR1 exhibits comparable catalytic efficiency (kcat/Km) for both substrates (~5800 M⁻¹s⁻¹ for pinoresinol vs ~2000 M⁻¹s⁻¹ for lariciresinol), whereas AtPrR2 shows >100-fold preference for pinoresinol [6].

The catalytic mechanism involves stereospecific hydride transfer from NADPH to the C-7 position of the furanofuran ring, resulting in configuration inversion at C-7/C-7'. NMR studies using deuterated substrates confirmed hydride addition occurs exclusively at the pro-R position of NADPH, generating (+)-[7,7′S-²H₂]lariciresinol from (+)-[7,7′-²H₂]pinoresinol [1]. Site-directed mutagenesis identified Lys138 (TpPLR1 numbering) as the catalytic base essential for proton transfer, with K138A mutation abolishing activity [3]. The reaction proceeds through a quinone methide intermediate, stabilized by π-π stacking with conserved phenylalanine residues (Phe166 in IiPLR1), enabling subsequent nucleophilic attack [3] [6].

Structural Insights into PLR Homodimerization and Active Site Dynamics

X-ray crystallography studies of IiPLR1, AtPrR1, and AtPrR2 reveal PLRs function as head-to-tail homodimers with catalytic pockets formed by structural elements from both monomers [3] [6]. Each protomer comprises two domains: an N-terminal NADPH-binding domain (NBD) with the conserved GXGXXG motif for cofactor anchoring, and a C-terminal substrate-binding domain (SBD) [6]. The dimer interface is stabilized by hydrophobic interactions and hydrogen bonding, with dimerization being obligatory for enzymatic activity.

The active site architecture explains substrate specificity differences. In IiPLR1, which processes both pinoresinol and lariciresinol, the catalytic groove accommodates extended substrates through interactions between the β2 loop/α10-helix of one monomer and the substrate bound to the adjacent monomer [6]. Crucially, the β4 loop acts as a "selectivity filter" positioned above the binding pocket. Residue 98 within this loop (Ser in IiPLR1, Ala in AtPrR2) governs substrate access – bulkier residues sterically hinder lariciresinol binding. Swapping this residue between IiPLR1 and AtPrR2 interconverts their substrate specificities [3] [6].

Upon substrate binding, significant conformational changes occur: the β2 loop shifts toward NADP⁺, while the α10-helix repositions to clamp the substrate via hydrophobic residues (Tyr169, Phe170, His276, Phe277 in IiPLR1). The inner 2-methoxy-phenol group of (+)-pinoresinol forms π-π stacking with Phe166 and the nicotinamide ring of NADP⁺, positioning the furanofuran ring for nucleophilic attack [6].

Phylogenetic Analysis of PLRs Across Plant Species

PLRs belong to the dirigent-like protein superfamily within the broader isoflavone reductase (IFR)-like family. Phylogenetic analyses reveal distinct evolutionary trajectories correlated with stereochemical outcomes [2] [9]. PLRs cluster into two major clades:

  • Class I PLRs: Found in Linum usitatissimum (LuPLR1), Thuja plicata (TpPLR1), and Schisandra chinensis (ScPLR1-5). These enzymes exhibit strict enantio-complementarity – LuPLR1 exclusively converts (−)-pinoresinol to (+)-secoisolariciresinol, whereas TpPLR1 processes only the (+)-enantiomer [1] [9].
  • Class II PLRs: Includes Arabidopsis thaliana PrRs and Isatis indigotica PLRs. These enzymes display relaxed stereospecificity or preferential activity toward (+)-enantiomers [3] [6].

Schisandra chinensis expresses five PLR isoforms (ScPLR1-ScPLR5) with divergent catalytic capabilities. Functional characterization reveals ScPLR1 and ScPLR4 efficiently convert (+)-pinoresinol to (+)-lariciresinol, while ScPLR3 primarily catalyzes the second reduction to secoisolariciresinol [9]. This functional specialization suggests subfunctionalization following gene duplication. Similarly, in Camellia sinensis, CsPLR1 processes both enantiomers, whereas CsPLR2 specifically converts (+)-pinoresinol to (−)-secoisolariciresinol [9].

Table 2: Phylogenetic Distribution and Stereospecificity of PLRs in Plant Species

Plant SpeciesPLR IsoformSubstrate PreferenceProduct StereochemistryBiological Function
Forsythia intermediaFiPLR(+)-Pinoresinol(+)-LariciresinolLignan antioxidant biosynthesis
Linum usitatissimumLuPLR1(−)-Pinoresinol(+)-SecoisolariciresinolLignan-derived defense compounds
Arabidopsis thalianaAtPrR1(+)-Pinoresinol(+)-LariciresinolUnknown (model system)
Isatis indigoticaIiPLR1Both substrates(+)/(−)-SecoisolariciresinolMedicinal lignan production
Camellia sinensisCsPLR1Racemic pinoresinolRacemic secoisolariciresinolAntioxidant metabolism
Schisandra chinensisScPLR1(+)-Pinoresinol(+)-LariciresinolDibenzocyclooctene lignan precursor
Thuja plicataTpPLR1(+)-Pinoresinol(−)-SecoisolariciresinolHeartwood defense lignans

Data derived from [1] [2] [3]

Genetic and Epigenetic Regulation of (+)-Lariciresinol Production

(+)-Lariciresinol accumulation is governed by multilayered regulatory mechanisms operating at genetic and epigenetic levels. Genetically, PLR gene expression directly correlates with lignan profiles across plant tissues. In Forsythia, PLR transcripts peak in lignified stems and fruits, mirroring (+)-lariciresinol accumulation [1]. Similarly, Schisandra chinensis shows differential ScPLR expression during fruit development, coinciding with maximal lignan production [9].

Transcription factor networks targeting phenylpropanoid pathway genes significantly influence PLR expression. MYB and NAC family transcription factors bind conserved cis-elements in PLR promoters, activating expression during developmental lignan production or stress responses [5] [9]. For example, in flax (Linum usitatissimum), LuMYB1 and LuMYB2 positively regulate PLR expression and secoisolariciresinol diglucoside accumulation [9].

Epigenetic regulation introduces another complexity layer. DNA methylation in PLR promoter CpG islands can silence expression, as demonstrated in Isatis indigotica cell cultures under stress conditions [5] [8]. Conversely, histone modifications promote transcription: H3K9ac and H3K27ac marks at PLR loci correlate with enhanced expression and lignan accumulation [8]. Environmental factors like UV exposure or fungal elicitors induce demethylase/acetylase activity, erasing repressive marks (H3K27me3) while adding activating marks (H3K4me3, H3K9ac) at PLR genes [5] [8].

Non-coding RNAs fine-tune this regulatory landscape. In Schisandra chinensis, miR828 and miR858 target MYB transcription factors regulating PLR expression, creating feedback loops that modulate (+)-lariciresinol production [9]. Additionally, long non-coding RNAs (lncRNAs) influence chromatin architecture near PLR clusters, potentially bringing enhancers into proximity with gene promoters during lignan biosynthesis induction [8]. These interconnected genetic and epigenetic mechanisms allow plants to dynamically regulate (+)-lariciresinol synthesis in response to developmental cues and environmental challenges.

Properties

CAS Number

486-29-3

Product Name

Lariciresinol, (+)-

IUPAC Name

4-[[5-(4-hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl]-2-methoxyphenol

Molecular Formula

C20H24O6

Molecular Weight

360.4 g/mol

InChI

InChI=1S/C20H24O6/c1-24-18-8-12(3-5-16(18)22)7-14-11-26-20(15(14)10-21)13-4-6-17(23)19(9-13)25-2/h3-6,8-9,14-15,20-23H,7,10-11H2,1-2H3

InChI Key

MHXCIKYXNYCMHY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CC2COC(C2CO)C3=CC(=C(C=C3)O)OC)O

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